Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl-
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Overview
Description
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is a Schiff base compound, which is a type of imine formed by the condensation of an aromatic amine with an aromatic aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dimethylbenzenamine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Mechanism of Action
The biological activities of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- are primarily attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic effect is due to its inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Similar in structure but lacks the dimethyl groups on the aromatic ring.
N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine: Contains additional methoxy groups and a different substitution pattern.
Uniqueness
Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHBEZBJXZFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53384-71-7 |
Source
|
Record name | N-(4-METHOXYBENZYLIDENE)-3,4-XYLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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